4-Fluoro-3-propylaniline
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Overview
Description
4-Fluoro-3-propylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the meta position is substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-propylaniline typically involves multiple steps:
Friedel-Crafts Acylation:
Nitration and Reduction: Another method involves the nitration of a precursor compound, followed by reduction to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and halogenated anilines .
Scientific Research Applications
4-Fluoro-3-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-propylaniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-fluoro-3-propylaniline |
InChI |
InChI=1S/C9H12FN/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6H,2-3,11H2,1H3 |
InChI Key |
BMXHHDLEDDFSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
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